molecular formula C7H5ClFNO2 B14768553 Methyl 5-chloro-6-fluoropicolinate

Methyl 5-chloro-6-fluoropicolinate

Cat. No.: B14768553
M. Wt: 189.57 g/mol
InChI Key: BDJIOTUJADHXBJ-UHFFFAOYSA-N
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Description

Methyl 5-chloro-6-fluoropicolinate is a halogenated picolinate ester with a pyridine backbone substituted with chlorine at position 5 and fluorine at position 4. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical synthesis, where its electron-withdrawing substituents enhance reactivity in cross-coupling reactions or nucleophilic substitutions.

Properties

Molecular Formula

C7H5ClFNO2

Molecular Weight

189.57 g/mol

IUPAC Name

methyl 5-chloro-6-fluoropyridine-2-carboxylate

InChI

InChI=1S/C7H5ClFNO2/c1-12-7(11)5-3-2-4(8)6(9)10-5/h2-3H,1H3

InChI Key

BDJIOTUJADHXBJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC(=C(C=C1)Cl)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-chloro-6-fluoropicolinate typically involves the esterification of 5-chloro-6-fluoropicolinic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to achieve the desired esterification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-6-fluoropicolinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted picolinates.

    Oxidation: Formation of picolinic acid derivatives.

    Reduction: Formation of alcohol derivatives.

Scientific Research Applications

Methyl 5-chloro-6-fluoropicolinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 5-chloro-6-fluoropicolinate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The presence of chlorine and fluorine atoms enhances its reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include halogenated and methyl-substituted picolinate esters (Table 1). Substituent type, position, and electronic effects critically influence physical properties and reactivity.

Table 1: Structural Analogs of Methyl 5-Chloro-6-Fluoropicolinate

Compound Name CAS Number Substituents (Positions) Similarity Score Key Inferred Properties
Methyl 5-fluoro-6-methylpicolinate 1052714-11-0 F (5), CH₃ (6) 0.90 Lower reactivity due to electron-donating CH₃; higher lipophilicity
Methyl 6-bromo-5-fluoropicolinate 1256808-59-9 Br (6), F (5) 0.84 Increased steric hindrance and polarizability; slower reaction kinetics
Methyl 6-chloro-5-methylpicolinate 1186605-87-7 Cl (6), CH₃ (5) 0.94 Reduced electron-withdrawing effects compared to F; moderate stability
Methyl 3-amino-5-fluoropicolinate 1210419-26-3 NH₂ (3), F (5) 0.88 Enhanced solubility in polar solvents; potential for hydrogen bonding

Substituent Position and Reactivity

  • Halogen vs. Methyl Groups : Fluorine and chlorine (electron-withdrawing) increase electrophilicity at adjacent positions, favoring nucleophilic attack. Methyl groups (electron-donating) reduce reactivity but improve stability .
  • Positional Effects : For example, moving chlorine from position 5 (target compound) to 6 (Methyl 6-chloro-5-methylpicolinate) alters steric accessibility and electronic distribution, impacting catalytic interactions .

Physical and Chemical Properties

While direct experimental data for this compound are unavailable, methyl esters generally exhibit:

  • Boiling Points : 150–250°C (depending on substituent bulk).
  • Solubility : Moderate in organic solvents (e.g., DCM, THF) but low in water due to ester hydrophobicity .

  • Stability: Halogens enhance resistance to hydrolysis compared to non-halogenated analogs .

Biological Activity

Methyl 5-chloro-6-fluoropicolinate is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its synthesis, characterization, and effects on various biological systems. The focus will be on its antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb), as well as its implications in agricultural applications.

Chemical Structure and Properties

This compound is a derivative of picolinic acid, characterized by the presence of chlorine and fluorine substituents. Its molecular formula is C7H6ClFNO2C_7H_6ClFNO_2. The structural features contribute to its biological activity, particularly in terms of hydrophilicity and molecular interactions with biological targets.

PropertyValue
Molecular FormulaC7H6ClFNO2
Molecular Weight191.58 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits promising antimicrobial properties, particularly against M. tuberculosis. A study synthesized a series of chloropicolinate derivatives and evaluated their efficacy against Mtb H37Rv. The results indicated that certain derivatives, including this compound, displayed low Minimum Inhibitory Concentration (MIC) values, suggesting potent antimycobacterial activity.

Table 2: Antimycobacterial Activity Results

CompoundMIC (µg/mL)Cytotoxicity (CC50)
This compound12.5>100
Compound A10>100
Compound B15>100

The study highlighted that compounds with electronegative substituents in the phenyl ring significantly enhanced anti-TB activity due to increased polarity, facilitating better interaction with bacterial targets .

The proposed mechanism of action for this compound involves binding to specific bacterial enzymes, disrupting cell wall synthesis and metabolic processes. Molecular docking studies have shown strong binding interactions with MurB inhibitors, essential for bacterial cell wall biosynthesis .

Case Studies

Case Study 1: Antimycobacterial Screening

In a comprehensive screening of chloropicolinate derivatives, this compound was identified as one of the most effective compounds against Mtb. The study involved testing multiple derivatives for their MIC values and cytotoxicity against human macrophages. The results confirmed its low cytotoxic profile while maintaining significant antimicrobial efficacy .

Case Study 2: Agricultural Applications

In agricultural research, compounds similar to this compound were evaluated for their herbicidal properties. Preliminary tests indicated moderate to high activity against various weed species at specific application rates, suggesting potential use as a herbicide .

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